molecular formula C21H18N2O2S2 B2682846 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877619-05-1

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2682846
CAS No.: 877619-05-1
M. Wt: 394.51
InChI Key: HEXWUMUUGTYHDN-UHFFFAOYSA-N
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Description

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic small molecule based on a thieno[3,2-d]pyrimidine core, a scaffold noted in medicinal chemistry research . This specific compound features a benzyl group at the 3-position and a phenacylsulfanyl side chain at the 2-position. Compounds within the thieno[3,2-d]pyrimidine class have been investigated for their potential in modulating biological pathways relevant to inflammatory diseases . Researchers may value this molecule as a potential protein kinase inhibitor or as a chemical probe to study specific enzymatic processes, given that structurally similar molecules have demonstrated activity in biochemical assays . Its mechanism of action is anticipated to involve interaction with the ATP-binding site of target kinases, though the exact pharmacological profile and primary molecular target for this specific analog require further experimental validation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-18(16-9-5-2-6-10-16)14-27-21-22-17-11-12-26-19(17)20(25)23(21)13-15-7-3-1-4-8-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXWUMUUGTYHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction. This step often involves the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the thienopyrimidine intermediate with a benzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Linkage: The sulfanyl linkage is introduced through a thiol-ene reaction. This step involves the reaction of the benzylated thienopyrimidine intermediate with a thiol derivative of phenylethyl ketone under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives are a well-studied class of heterocycles due to their pharmacological versatility. Below is a comparative analysis of the target compound and its analogs:

Structural Comparison
Compound Name Core Structure Substituents at Position 2/3 Key Structural Differences Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Benzyl, 2-[(2-oxo-2-phenylethyl)sulfanyl] -
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-...-thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-(4-Ethoxyphenyl), 2-[2-(4-biphenylyl)-2-oxoethyl]sulfanyl Fused benzene ring instead of thiophene
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-...-thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3-(4-Methoxyphenyl), 2-(3-methylbenzylsulfanyl) Methoxy substitution and methylbenzyl group
2-[(3-Methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 3,5,6-Trimethyl, 2-(3-methoxybenzylsulfanyl) Methylation at multiple positions
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-Benzyl, 2-sulfanylacetamide Acetamide-linked dimethoxyphenyl group

Key Observations :

  • The target compound is distinguished by its 2-oxo-2-phenylethylsulfanyl group, which is absent in most analogs. This group may enhance binding to hydrophobic enzyme pockets .
  • Methylation (e.g., ) reduces steric hindrance but may decrease metabolic stability.

Key Findings :

  • Sulfanyl groups are critical for activity; replacing them with sulfonyl or acetamide groups (e.g., ) alters selectivity and potency.
Recent Research Highlights
  • Piperazine Derivatives : Analogs with piperazine substituents (e.g., compounds 4d, 6a–c in ) show improved solubility and bioavailability .
  • Enzyme Inhibition : Compounds with 2-oxoethylsulfanyl groups exhibit higher binding affinity to MMP-9 compared to methylsulfanyl analogs () .

Biological Activity

3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thieno[3,2-d]pyrimidinone structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O2SC_{22}H_{20}N_2O_2S, with a molecular weight of 372.4 g/mol. The compound features a thieno[3,2-d]pyrimidine core linked to a benzyl group and a thioether moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values ranging from 49.40 to 83.20 μM against human cancer cells, indicating promising anticancer potential .

Antidiabetic Effects

In vitro studies have identified this compound as an inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can lead to decreased postprandial glucose levels. The compound's effectiveness was compared to acarbose (IC50 = 143.54 μM), showing superior activity in some derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have shown significant inhibition against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within the body:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways (e.g., α-glucosidase), leading to reduced glucose absorption.
  • Signal Transduction Modulation : It may modulate signaling pathways related to cell growth and apoptosis in cancer cells.
  • Antimicrobial Mechanisms : By targeting bacterial enzymes or structural components, the compound can disrupt essential functions in microbial cells.

Synthesis

The synthesis of this compound involves multiple steps typically starting from readily available precursors:

  • Formation of Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions under acidic conditions.
  • Introduction of Benzyl and Thioether Groups : These modifications enhance the biological activity and solubility of the final product.

Case Studies and Research Findings

StudyCompoundActivityIC50 (μM)Reference
1Thieno[3,2-d]pyrimidine derivativeAnticancer49.40 - 83.20
2α-glucosidase inhibitorAntidiabetic69.20 - 143.54
3Related thieno derivativesAntimicrobialSignificant inhibition against various strains

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